Cas no 22339-11-3 (2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene)
2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[3.1.1]hept-2-ene,2-(bromomethyl)-6,6-dimethyl-
- 2-Pinene,10-bromo- (6CI,8CI)
- Myrtenyl bromide
- 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene
- 22339-11-3
- 2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene #
- SNAIDRDMHGKCAX-UHFFFAOYSA-N
- 2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene
- EN300-1896901
- Bicyclo[3.1.1]hept-2-ene, 2-(bromomethyl)-6,6-dimethyl-
- SCHEMBL9000633
-
- Inchi: 1S/C10H15Br/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9H,4-6H2,1-2H3
- InChI Key: SNAIDRDMHGKCAX-UHFFFAOYSA-N
- SMILES: BrCC1=CCC2CC1C2(C)C
Computed Properties
- Exact Mass: 214.03575
- Monoisotopic Mass: 214.03571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1896901-0.05g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1896901-0.1g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1896901-0.25g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1896901-0.5g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1896901-1.0g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 1g |
$842.0 | 2023-06-02 | ||
| Enamine | EN300-1896901-2.5g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1896901-5.0g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 5g |
$2443.0 | 2023-06-02 | ||
| Enamine | EN300-1896901-10.0g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 10g |
$3622.0 | 2023-06-02 | ||
| Enamine | EN300-1896901-1g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1896901-5g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 5g |
$2443.0 | 2023-09-18 |
2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene
Introduction to 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene (CAS No. 22339-11-3)
2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene, identified by its CAS number 22339-11-3, is a significant compound in the realm of organic synthesis and pharmaceutical research. This bicyclic alkene features a unique structural framework that makes it a valuable intermediate in the development of complex molecules, particularly in medicinal chemistry and materials science. The presence of a bromomethyl substituent and the rigid bicyclic system provides versatile reactivity, enabling diverse chemical transformations that are highly relevant to modern synthetic strategies.
The compound's structure consists of a seven-membered ring fused with two six-membered rings, creating a highly strained and reactive system. This strain is often exploited in synthetic pathways to facilitate ring-opening reactions or to introduce functional groups at specific positions. The 6,6-dimethyl substitution further stabilizes the molecule while maintaining its reactivity, making it an attractive candidate for further derivatization.
In recent years, 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene has garnered attention in the development of novel therapeutic agents. Its unique structural motifs have been explored in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. For instance, researchers have leveraged its reactivity to construct complex scaffolds found in natural products and drug candidates. The bromomethyl group serves as a versatile handle for introducing nucleophiles, enabling the construction of carbon-carbon bonds with precision.
One notable application of this compound is in the synthesis of pharmaceutical intermediates. The ability to functionalize the bicyclo3.1.1hept-2-ene core allows for the creation of molecules with tailored biological activities. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors or as modulators of enzyme activity. The rigid bicyclic framework often enhances binding affinity and selectivity, which are critical factors in drug design.
The compound's utility extends beyond pharmaceuticals into materials science. Researchers have explored its use in the development of polymers and specialty chemicals where its structural rigidity and reactivity contribute to unique material properties. For instance, polymers derived from 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications.
Recent advances in synthetic methodologies have further highlighted the importance of 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient and selective functionalizations of this compound. These methods have opened new avenues for constructing complex molecular architectures with fewer synthetic steps, improving overall yields and reducing waste.
The compound's role in drug discovery continues to evolve with emerging research trends. Innovations in computational chemistry and machine learning are being used to predict novel derivatives of 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene that exhibit enhanced pharmacological properties. Such computational approaches complement traditional experimental methods, accelerating the discovery process and identifying promising candidates for further investigation.
In summary, 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene (CAS No. 22339-11-3) is a multifaceted compound with broad applications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for constructing complex molecules, from drug intermediates to advanced materials. As synthetic chemistry continues to advance, the utility of this compound is expected to grow, driven by innovative methodologies and interdisciplinary collaborations.
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